molecular formula C22H24N6O2 B10915391 N-ethyl-1,3-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-ethyl-1,3-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10915391
M. Wt: 404.5 g/mol
InChI Key: UANUEBCUTTYFEF-UHFFFAOYSA-N
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Description

N~4~-ETHYL-1,3-DIMETHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, substituted with various functional groups such as ethyl, methyl, and oxadiazole moieties. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-ETHYL-1,3-DIMETHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.

    Introduction of Substituents: The ethyl, methyl, and oxadiazole groups are introduced through reactions such as alkylation (using alkyl halides), acylation (using acyl chlorides or anhydrides), and cyclization (to form the oxadiazole ring).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~4~-ETHYL-1,3-DIMETHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N~4~-ETHYL-1,3-DIMETHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N4-ETHYL-1,3-DIMETHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N~4~-ETHYL-1,3-DIMETHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: shares similarities with other pyrazolopyridine derivatives, such as:

Uniqueness

The uniqueness of N4-ETHYL-1,3-DIMETHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H24N6O2

Molecular Weight

404.5 g/mol

IUPAC Name

N-ethyl-1,3-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H24N6O2/c1-6-28(12-19-14(3)25-30-26-19)22(29)17-11-18(16-9-7-13(2)8-10-16)23-21-20(17)15(4)24-27(21)5/h7-11H,6,12H2,1-5H3

InChI Key

UANUEBCUTTYFEF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=NON=C1C)C(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=C(C=C4)C

Origin of Product

United States

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